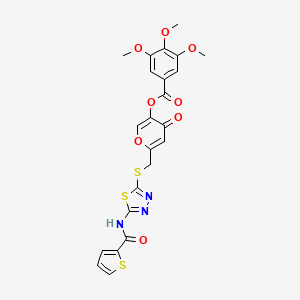

4-oxo-6-(((5-(thiophene-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 3,4,5-trimethoxybenzoate

Description

The compound 4-oxo-6-(((5-(thiophene-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 3,4,5-trimethoxybenzoate features a hybrid structure integrating multiple pharmacophoric motifs:

- Thiophene-2-carboxamide: A sulfur-containing heterocycle linked to an amide group, known for enhancing bioavailability and binding interactions .

- 1,3,4-Thiadiazole: A five-membered aromatic ring with sulfur and nitrogen atoms, contributing to metabolic stability and electronic effects .

- 4H-Pyran-4-one: A cyclic ketone with a conjugated system, often associated with antioxidant and anti-inflammatory properties.

- 3,4,5-Trimethoxybenzoate: A methoxy-substituted aromatic ester, commonly seen in cytotoxic agents (e.g., combretastatin analogues) .

Properties

IUPAC Name |

[4-oxo-6-[[5-(thiophene-2-carbonylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]pyran-3-yl] 3,4,5-trimethoxybenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H19N3O8S3/c1-30-15-7-12(8-16(31-2)19(15)32-3)21(29)34-17-10-33-13(9-14(17)27)11-36-23-26-25-22(37-23)24-20(28)18-5-4-6-35-18/h4-10H,11H2,1-3H3,(H,24,25,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATGOTTWQDFDNTO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C(=O)OC2=COC(=CC2=O)CSC3=NN=C(S3)NC(=O)C4=CC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19N3O8S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

561.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 4-oxo-6-(((5-(thiophene-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 3,4,5-trimethoxybenzoate is a complex organic molecule characterized by its unique hybrid structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities, particularly in relation to pharmacological applications. The presence of multiple functional groups including thiophene, thiadiazole, pyran, and benzoate enhances its reactivity and biological effects.

The molecular formula of the compound is , with a molecular weight of approximately 529.6 g/mol . Its structural complexity allows for diverse interactions with biological targets, making it a candidate for various therapeutic applications.

| Property | Value |

|---|---|

| Molecular Formula | C23H19N3O6S3 |

| Molecular Weight | 529.6 g/mol |

| CAS Number | 877642-71-2 |

Anticholinesterase Activity

Recent studies have highlighted the anticholinesterase activity of thiadiazole derivatives, which are structurally related to the compound . Research indicates that certain derivatives exhibit potent inhibition of acetylcholinesterase (AChE), an enzyme crucial for neurotransmission. For instance, compounds within this class have shown IC50 values in the nanomolar range, suggesting that they could serve as potential anti-Alzheimer agents .

The biological activity of 4-oxo-6-(((5-(thiophene-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 3,4,5-trimethoxybenzoate may be attributed to its ability to interact with various biological pathways. The presence of the thiadiazole moiety is particularly noteworthy as it has been associated with modulation of enzyme activity and receptor interactions. This compound may also influence signaling pathways related to cardiovascular health through its interaction with receptors such as the apelin/APJ system .

Case Studies

- In Vitro Studies : A study evaluating a series of thiadiazole derivatives found that compounds similar to our target exhibited significant AChE inhibitory activity compared to donepezil (a standard treatment for Alzheimer's disease). The most active derivative showed an IC50 value of 1.82 ± 0.6 nM , indicating a strong potential for therapeutic use .

- Docking Studies : Molecular docking simulations have been employed to predict the binding affinity of this compound towards various biological targets. These studies suggest that the compound can effectively bind to active sites on enzymes and receptors involved in neurodegenerative diseases.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Thiophene Carboxamide Moieties

a) 5-Amino-3-Methyl-4-({2-[(4-Methylphenyl)Carbamothioyl]Hydrazino}Carbonyl)Thiophene-2-Carboxamide (9b)

- Key Features: Thiophene-2-carboxamide core with a hydrazino-carbonyl side chain.

- Comparison: Unlike the target compound, 9b lacks the thiadiazole and pyran rings but shares the thiophene-carboxamide group.

- Bioactivity : Similar compounds exhibit antimicrobial activity, suggesting the thiophene-carboxamide group may enhance target binding .

b) Thieno[2,3-e][1,2,4]Triazepine Derivatives (7b, 7c)

- Key Features : Fused thiophene-triazepine systems with carboxamide groups.

- Melting points (160–182°C) align with the target compound’s expected range due to similar molecular weights .

Compounds with 3,4,5-Trimethoxybenzoyl Groups

a) N-(3-(2-(Aroyl)Hydrazinyl)-3-Oxo-1-(3,4,5-Trimethoxyphenyl)Prop-1-En-2-Yl)-3,4,5-Trimethoxybenzamide (2a–c)

- Key Features : Dual 3,4,5-trimethoxyphenyl groups linked via hydrazide bridges.

- Comparison : The target compound’s 3,4,5-trimethoxybenzoate ester may offer better metabolic stability compared to the hydrazide derivatives, as esters are less prone to hydrolysis than amides .

b) 2-Phenyl-N-(3,4,5-Trimethoxyphenyl)Thiazole-4-Carboxamide (13e)

- Key Features : Thiazole ring with a trimethoxyphenyl carboxamide.

- The lower melting point (157–158°C vs. ~180°C in thiadiazoles) reflects differences in crystallinity .

Hybrid Heterocyclic Systems

a) (2Z)-Ethyl 5-(4-Methoxyphenyl)-7-Methyl-3-Oxo-2-(3,4,5-Trimethoxybenzylidene)-3,5-Dihydro-2H-Thiazolo[3,2-a]Pyrimidine-6-Carboxylate

Physicochemical and Pharmacological Properties

Physicochemical Comparison

Bioactivity Insights

- Anticancer Potential: The 3,4,5-trimethoxybenzoyl group is a hallmark of microtubule-targeting agents (e.g., combretastatins). Its presence in the target compound suggests possible tubulin-binding activity .

- Enzyme Inhibition: Thiadiazoles and thiazoles are known CYP3A4 inhibitors. The target compound’s thiadiazole-thio-methyl group may enhance binding to cytochrome P450 enzymes .

- Antimicrobial Activity : Thiophene-carboxamide derivatives in showed efficacy against bacterial strains, implying the target compound could share this trait .

Q & A

Q. Optimization :

- Yield improvement : Use column chromatography (silica gel, hexane/ethyl acetate gradient) for intermediate purification (>95% purity) .

- Purity control : Monitor reaction progress via TLC (Rf = 0.3–0.5 in 7:3 hexane:EtOAc) and adjust pH (6.5–7.5) during aqueous workups .

Basic: Which analytical techniques are essential for structural characterization?

Answer:

Key methods include:

- NMR spectroscopy :

- Mass spectrometry (ESI-MS) : Validate molecular weight (m/z 501.55 [M+H]⁺) and fragmentation patterns (e.g., loss of trimethoxybenzoate, m/z 320) .

- IR spectroscopy : Detect C=O (1680–1700 cm⁻¹) and C-S-C (650–700 cm⁻¹) stretches .

Basic: How is initial biological screening conducted for antimicrobial/anticancer activity?

Answer:

In vitro assays :

- Antimicrobial : Minimum inhibitory concentration (MIC) testing against S. aureus (Gram-positive) and E. coli (Gram-negative) using broth microdilution (concentration range: 1–256 µg/mL) .

- Anticancer : MTT assay on HeLa or MCF-7 cells (48–72 hr exposure, IC₅₀ calculation). Positive controls include doxorubicin .

Q. Data interpretation :

- Activity correlates with thiadiazole-thiophene moieties; MIC ≤ 32 µg/mL or IC₅₀ ≤ 10 µM suggests lead potential .

Advanced: How do structural modifications (SAR) influence bioactivity?

Answer:

Key SAR findings from analogous compounds:

Q. Methodology :

- Synthesize derivatives via parallel combinatorial chemistry.

- Test in dose-response assays and analyze using QSAR models (e.g., CoMFA) .

Advanced: What mechanistic insights exist for its enzyme interactions?

Answer:

Target identification :

- Kinase inhibition : Screen against kinase panels (e.g., EGFR, VEGFR2) using ADP-Glo™ assays. IC₅₀ values < 1 µM indicate potent inhibition .

- Molecular docking : The thiadiazole-thiophene core occupies ATP-binding pockets (e.g., PDB 1M17) with H-bonds to Lys721 (EGFR) .

Q. Validation :

- Enzyme kinetics : Measure via Lineweaver-Burk plots (non-competitive inhibition observed for COX-2) .

- Cellular thermal shift assay (CETSA) : Confirm target engagement in live cells (ΔTₘ ≥ 4°C for EGFR) .

Advanced: How are solubility and stability challenges addressed?

Answer:

Solubility enhancement :

Q. Stability studies :

- Forced degradation : Expose to pH 1–13, UV light, and 40–80°C. Monitor via HPLC (degradants < 5% at 25°C/60% RH over 6 months) .

- Solid-state analysis : Use PXRD to confirm amorphous vs. crystalline stability (Tg ≈ 85°C by DSC) .

Advanced: What in vivo models are suitable for preclinical evaluation?

Answer:

Pharmacokinetics :

- Rodent models : Administer IV (5 mg/kg) or PO (20 mg/kg) to assess bioavailability (F% > 30% with nanoformulation) .

- Toxicity : 14-day repeated dose study (NOAEL ≥ 50 mg/kg in rats) .

Q. Efficacy :

- Xenograft models : Subcutaneous tumor volume reduction (e.g., HCT-116 colorectal, 40% reduction at 10 mg/kg/day) .

- Bioluminescence imaging : Monitor metastatic suppression in orthotopic models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.